![molecular formula C25H29N3O5S B2955802 3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 392255-71-9](/img/structure/B2955802.png)
3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
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Description
This compound is a complex organic molecule with the molecular formula C25H29N3O5S . It has an average mass of 483.580 Da and a monoisotopic mass of 483.182800 Da .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple functional groups including a thieno[3,4-c]pyrazole ring, a benzamide group, and several ethoxy and methoxy groups .Scientific Research Applications
Anticancer Activity
One of the most promising applications of this compound is in the field of anticancer research . Derivatives of this compound have been synthesized and shown to exhibit significant in vitro anticancer activity against various cancer cell lines, including breast and lung cancers . The presence of the triazole moiety, in particular, is associated with a range of biological activities, including anticancer properties .
Drug Synthesis
The compound’s structure is conducive to drug synthesis , especially in the creation of novel pharmaceuticals. Its molecular framework allows for the attachment of various functional groups, making it a versatile precursor in the synthesis of drugs with potential anticancer, anti-inflammatory, and antimicrobial activities .
Chemical Research
In chemical research, the compound serves as a ligand in various coupling reactions, such as Buchwald-Hartwig cross-coupling, Suzuki-Miyaura coupling, and Heck coupling . These reactions are fundamental in creating complex molecules for further study or application.
properties
IUPAC Name |
3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O5S/c1-5-31-21-12-16(13-22(32-6-2)23(21)33-7-3)25(29)26-24-19-14-34-15-20(19)27-28(24)17-8-10-18(30-4)11-9-17/h8-13H,5-7,14-15H2,1-4H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PORZDTORXPOJSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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